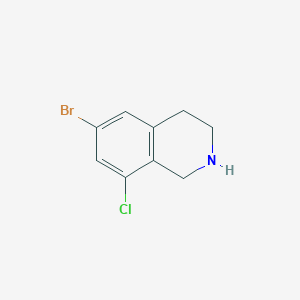

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFYECWFBVQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592348-11-2 | |

| Record name | 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for synthesizing tetrahydroisoquinolines. Starting from substituted phenethylamines, this method involves intramolecular cyclization under acidic conditions. For 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline, the precursor 3-bromo-5-chlorophenethylamine is treated with acylating agents (e.g., methyl chloroformate) to form the corresponding amide. Cyclization using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) at room temperature yields the tetrahydroisoquinoline scaffold. Subsequent hydrolysis with aqueous NaOH removes protective groups, achieving the final product in yields up to 55%.

Nitro Mannich Reaction and Reduction

An alternative route employs nitro Mannich adducts derived from 3-bromo-5-chlorobenzaldehyde and nitromethane. Condensation with ammonium acetate forms β-nitroamines, which undergo LiAlH₄ reduction to generate phenethylamine intermediates. Cyclization via acid catalysis (e.g., H₃PO₄) produces the tetrahydroisoquinoline core with simultaneous retention of bromine and chlorine substituents. This method offers moderate yields (32–40%) but avoids harsh halogenation steps.

Modern Catalytic Methods for Halogen Incorporation

Regioselective Bromination and Chlorination

Introducing halogens at specific positions requires precise control. For the 6-bromo-8-chloro substitution pattern, directed ortho-metalation strategies are employed. Starting with 8-chloro-1,2,3,4-tetrahydroisoquinoline, lithiation at position 6 using LDA (lithium diisopropylamide) followed by quenching with Br₂ or NBS (N-bromosuccinimide) installs the bromine atom. Conversely, chlorination at position 8 is achieved via electrophilic substitution using Cl₂ in the presence of Lewis acids (e.g., FeCl₃).

One-Pot Halogenation Protocols

Recent patents describe tandem bromination-chlorination using phosphorus oxychloride (POCl₃) and PBr₃ under reflux conditions. For example, 6-bromoquinolin-4(1H)-one treated with POCl₃ at 110°C for 2 hours introduces chlorine at position 8, followed by bromination using PBr₃ to yield the dihalogenated intermediate. Hydrogenation over Pd/C then reduces the quinoline to the tetrahydroisoquinoline derivative.

Industrial-Scale Production Protocols

Catalytic Hydrogenation of Quinoline Precursors

Large-scale synthesis often begins with 6-bromo-8-chloroquinoline , which is hydrogenated under high-pressure H₂ (7 atm) using Pd/C in methanol/ethyl acetate. This method achieves full reduction of the aromatic ring while preserving halogen substituents, yielding 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline in 53–61% yield. Critical parameters include catalyst loading (10% w/w) and solvent polarity to prevent dehalogenation.

Continuous Flow Synthesis

Emerging technologies utilize continuous flow reactors to enhance reaction efficiency. A mixture of 3-bromo-5-chlorophenethylamine and methyl chloroformate is pumped through a heated silica column (100°C), achieving cyclization in <10 minutes. Subsequent hydrolysis in a NaOH-packed column produces the target compound with 75% yield and >98% purity.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Byproduct Formation During Halogenation

Competing side reactions, such as di-halogenation or dehydrohalogenation , are mitigated by controlling stoichiometry (1:1 molar ratio of halogenating agent) and temperature (<100°C). For example, excess PBr₃ at elevated temperatures leads to bromine migration, which is suppressed by incremental reagent addition.

Purification Techniques

Chromatographic purification on silica gel (hexane/EtOAc 3:7) effectively removes unreacted starting materials and dimers. Recrystallization from ethyl acetate/petroleum ether enhances purity to >99% for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine and chlorine in the target compound increase molecular weight and hydrophobicity compared to fluorine or methoxy-substituted analogs. Chlorine’s larger atomic radius may enhance halogen bonding in biological targets compared to fluorine .

- In contrast, methoxy groups () donate electron density, altering reactivity .

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for pharmacokinetics .

Pharmacological and Metabolic Profiles

- Blood-Brain Barrier Penetration : Simple THIQs like 1-methyl-TIQ () cross the blood-brain barrier efficiently (>90% unchanged). The target compound’s halogens may slow metabolism but retain CNS accessibility due to low polarity .

- Metabolic Stability : Bromine and chlorine substituents resist hydroxylation compared to fluorine (e.g., 4-hydroxy-TIQ in is a major metabolite of unsubstituted TIQ) .

- Biological Activity : CKD712 (), a dihydroxy-THIQ derivative, induces VEGF production via AMPK/HO-1 pathways. The target’s halogenated scaffold may modulate similar pathways with altered potency .

Biological Activity

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is characterized by its unique substitution pattern that influences its chemical reactivity and biological activity. It serves as a versatile building block in organic synthesis and has been explored for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline exhibits antimicrobial activity . A study highlighted its potential as a bioactive compound capable of inhibiting various microbial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for anticancer properties . It has shown promising results in vitro against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Enzyme Inhibition

One notable aspect of 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is its ability to inhibit enzymes such as butyrylcholinesterase (BChE). This inhibition is relevant for conditions like Alzheimer's disease, where BChE plays a role in the breakdown of neurotransmitters . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the isoquinoline core can enhance inhibitory potency against BChE .

The mechanism through which 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline exerts its biological effects typically involves interaction with molecular targets such as enzymes and receptors. Binding to active sites or altering the conformation of target proteins leads to changes in cellular processes. For example, the inhibition of BChE may occur through competitive binding to the enzyme's active site .

Research Findings and Case Studies

Case Study: Neuroprotective Effects

In a specific case study involving SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides, compounds derived from tetrahydroisoquinolines demonstrated protective effects against Aβ-induced toxicity. This suggests potential applications for neurodegenerative diseases where Aβ aggregation is a hallmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.